N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide
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Overview
Description
N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, with activities against bacterial, viral, and fungal pathogens.
Materials Science: It is used in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and sensors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it can inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share a similar oxadiazole core and exhibit comparable biological activities.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and are used in similar applications, such as medicinal chemistry and materials science.
Uniqueness
N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
29368-93-2 |
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Molecular Formula |
C21H15N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H15N3O2/c25-20(15-9-3-1-4-10-15)22-18-14-8-7-13-17(18)19-23-21(26-24-19)16-11-5-2-6-12-16/h1-14H,(H,22,25) |
InChI Key |
FMYTWBYUSUNPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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